molecular formula C20H16N2O3 B12918109 3-Hydroxy-2-[(1H-indol-3-yl)methyl]-8-methylquinoline-4-carboxylic acid CAS No. 924634-57-1

3-Hydroxy-2-[(1H-indol-3-yl)methyl]-8-methylquinoline-4-carboxylic acid

Cat. No.: B12918109
CAS No.: 924634-57-1
M. Wt: 332.4 g/mol
InChI Key: DQWIAAVMNSZCLV-UHFFFAOYSA-N
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Description

2-((1H-indol-3-yl)methyl)-3-hydroxy-8-methylquinoline-4-carboxylic acid is a complex organic compound that features both an indole and a quinoline moiety. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The indole ring is a common motif in natural products and pharmaceuticals, while the quinoline ring is known for its antimalarial and antibacterial properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-((1H-indol-3-yl)methyl)-3-hydroxy-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole and quinoline derivatives, which can have different biological activities and properties .

Scientific Research Applications

2-((1H-indol-3-yl)methyl)-3-hydroxy-8-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antibacterial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1H-indol-3-yl)methyl)-3-hydroxy-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The quinoline ring can intercalate into DNA, disrupting replication and transcription processes . These interactions can lead to the inhibition of cell growth and proliferation, making the compound a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1H-indol-3-yl)methyl)-3-hydroxy-8-methylquinoline-4-carboxylic acid is unique due to the combination of both indole and quinoline moieties in a single molecule. This dual functionality allows it to interact with a broader range of biological targets, enhancing its potential therapeutic applications .

Properties

CAS No.

924634-57-1

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

3-hydroxy-2-(1H-indol-3-ylmethyl)-8-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C20H16N2O3/c1-11-5-4-7-14-17(20(24)25)19(23)16(22-18(11)14)9-12-10-21-15-8-3-2-6-13(12)15/h2-8,10,21,23H,9H2,1H3,(H,24,25)

InChI Key

DQWIAAVMNSZCLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(C(=N2)CC3=CNC4=CC=CC=C43)O)C(=O)O

Origin of Product

United States

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